molecular formula C9H10N2 B1335917 3-(Dimethylamino)benzonitrile CAS No. 38803-30-4

3-(Dimethylamino)benzonitrile

Cat. No.: B1335917
CAS No.: 38803-30-4
M. Wt: 146.19 g/mol
InChI Key: FEOIEIQLXALHPJ-UHFFFAOYSA-N
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Description

3-(Dimethylamino)benzonitrile is an organic compound with the molecular formula C9H10N2. It is characterized by the presence of a dimethylamino group attached to the benzene ring at the meta position relative to the nitrile group. This compound is known for its applications in various fields, including organic synthesis and photophysics.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-(Dimethylamino)benzonitrile can be synthesized through several methods. One common approach involves the reaction of 3-chlorobenzonitrile with dimethylamine in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is usually obtained through distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions: 3-(Dimethylamino)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro compounds using oxidizing agents such as potassium permanganate.

    Reduction: Reduction of the nitrile group can yield primary amines using reducing agents like lithium aluminum hydride.

    Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable catalyst.

Major Products:

    Oxidation: Nitrobenzonitrile derivatives.

    Reduction: 3-(Dimethylamino)benzylamine.

    Substitution: Various substituted benzonitrile derivatives.

Scientific Research Applications

3-(Dimethylamino)benzonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is employed in the study of enzyme interactions and as a fluorescent probe in biochemical assays.

    Medicine: Research into its potential as a pharmaceutical intermediate is ongoing.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)benzonitrile involves its ability to participate in intramolecular charge-transfer processes. The dimethylamino group acts as an electron donor, while the benzonitrile moiety serves as an electron acceptor. This charge transfer can lead to dual fluorescence, which is useful in photophysical studies.

Comparison with Similar Compounds

    4-(Dimethylamino)benzonitrile: Similar in structure but with the dimethylamino group at the para position.

    2-(Dimethylamino)benzonitrile: Similar in structure but with the dimethylamino group at the ortho position.

Uniqueness: 3-(Dimethylamino)benzonitrile is unique due to its specific positioning of the dimethylamino group, which influences its electronic properties and reactivity. This positioning makes it particularly useful in studies of intramolecular charge transfer and fluorescence.

Properties

IUPAC Name

3-(dimethylamino)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-11(2)9-5-3-4-8(6-9)7-10/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEOIEIQLXALHPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90392623
Record name 3-(dimethylamino)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90392623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38803-30-4
Record name 3-(dimethylamino)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90392623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(DIMETHYLAMINO)BENZONITRILE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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